molecular formula C21H17N3O B7786062 (3Z)-3-[(4-methylphenyl)hydrazinylidene]-1-phenylindol-2-one

(3Z)-3-[(4-methylphenyl)hydrazinylidene]-1-phenylindol-2-one

Cat. No.: B7786062
M. Wt: 327.4 g/mol
InChI Key: UGWMOKYQBRQWEV-ATJXCDBQSA-N
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Description

The compound with the identifier “(3Z)-3-[(4-methylphenyl)hydrazinylidene]-1-phenylindol-2-one” is a chemical substance that has garnered interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of the compound “(3Z)-3-[(4-methylphenyl)hydrazinylidene]-1-phenylindol-2-one” involves specific synthetic routes and reaction conditions. One common method includes the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. This reaction results in the formation of the compound along with imidazolium chloride as a byproduct . The reaction can be represented as follows:

4C3H4N2+C(O)Cl2(C3H3N2)2CO+2[C3H3N2H2]Cl4 \text{C}_3\text{H}_4\text{N}_2 + \text{C(O)Cl}_2 \rightarrow (\text{C}_3\text{H}_3\text{N}_2)_2\text{CO} + 2 [\text{C}_3\text{H}_3\text{N}_2\text{H}_2]\text{Cl} 4C3​H4​N2​+C(O)Cl2​→(C3​H3​N2​)2​CO+2[C3​H3​N2​H2​]Cl

Industrial Production Methods

In industrial settings, the production of “this compound” follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced equipment and techniques such as continuous flow reactors and automated systems helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

The compound “(3Z)-3-[(4-methylphenyl)hydrazinylidene]-1-phenylindol-2-one” undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

The compound “(3Z)-3-[(4-methylphenyl)hydrazinylidene]-1-phenylindol-2-one” has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of “(3Z)-3-[(4-methylphenyl)hydrazinylidene]-1-phenylindol-2-one” involves its interaction with specific molecular targets and pathways. For instance, in peptide synthesis, the compound facilitates the formation of peptide bonds by acting as a coupling agent . The detailed molecular mechanisms and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to “(3Z)-3-[(4-methylphenyl)hydrazinylidene]-1-phenylindol-2-one” include:

  • Phosgene
  • Imidazole

Uniqueness

What sets “this compound” apart from similar compounds is its specific chemical structure and reactivity. Its ability to act as a coupling agent in peptide synthesis and its unique reaction conditions make it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

(3Z)-3-[(4-methylphenyl)hydrazinylidene]-1-phenylindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O/c1-15-11-13-16(14-12-15)22-23-20-18-9-5-6-10-19(18)24(21(20)25)17-7-3-2-4-8-17/h2-14,22H,1H3/b23-20-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGWMOKYQBRQWEV-ATJXCDBQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NN=C2C3=CC=CC=C3N(C2=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N/N=C\2/C3=CC=CC=C3N(C2=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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